Conjugués ligand-lieur E3 ligase 3

Vue d'ensemble

Description

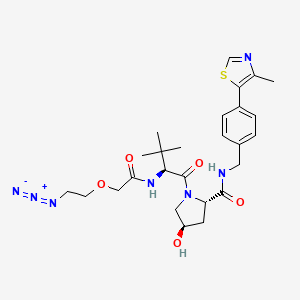

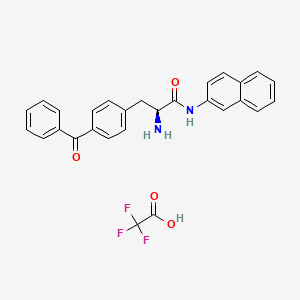

VH032-PEG1-N3, également connu sous le nom de (S,R,S)-AHPC-PEG1-N3, est un conjugué ligand-lieur de ligase E3 synthétisé. Ce composé incorpore le ligand von Hippel-Lindau à base de (S,R,S)-AHPC et un lieur de polyéthylène glycol à une unité. Il est principalement utilisé dans la technologie des chimères de ciblage de la protéolyse (PROTAC), qui est une nouvelle approche de la dégradation ciblée des protéines .

Applications De Recherche Scientifique

VH032-PEG1-N3 has a wide range of scientific research applications, including:

Chemistry: It is used as a click chemistry reagent for the synthesis of complex molecules and conjugates.

Biology: VH032-PEG1-N3 is used in PROTAC technology to target and degrade specific proteins within cells.

Mécanisme D'action

Target of Action

E3 Ligase Ligand-Linker Conjugates 3 is a compound that targets E3 ubiquitin ligases . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

E3 Ligase Ligand-Linker Conjugates 3 works by inducing the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Biochemical Pathways

The ubiquitin-proteasome system (UPS) is a key mechanism for the spatiotemporal control of metabolic enzymes or dedicated regulatory proteins . E3 ligases are an important part of the UPS and can provide regulatory specificity . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

It is known that the efficacy and selectivity of molecules inducing protein degradation depend on their affinity to the target protein but also on the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .

Result of Action

The result of the action of E3 Ligase Ligand-Linker Conjugates 3 is the degradation of the targeted protein . This can lead to the regulation of specific protein levels, which could be an attractive option to control the pathogenesis of metabolic diseases . The ubiquitin-proteasome degradation pathway is one of the most important mechanisms for controlling the levels of protein expression .

Action Environment

The action environment of E3 Ligase Ligand-Linker Conjugates 3 is largely dependent on the cellular context. The human genome encodes 600 E3 ligases that differ widely in their structures, catalytic mechanisms, modes of regulation, and physiological roles . Exploiting additional E3 ligases that are, for example, selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Analyse Biochimique

Biochemical Properties

E3 Ligase Ligand-Linker Conjugates 3 plays an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . It interacts with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 as part of a three-enzyme ubiquitination cascade .

Cellular Effects

The effects of E3 Ligase Ligand-Linker Conjugates 3 on cells are significant. It influences cell function by regulating the degradation of proteins, which is essential for maintaining cellular homeostasis . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

E3 Ligase Ligand-Linker Conjugates 3 exerts its effects at the molecular level by selectively attaching ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Temporal Effects in Laboratory Settings

It is known that E3 ligases are an important part of the Ubiquitin Proteasome System (UPS), which regulates the degradation of over 80% of proteins in cells .

Metabolic Pathways

E3 Ligase Ligand-Linker Conjugates 3 is involved in the ubiquitin proteasome system (UPS), a major pathway for protein degradation . It interacts with enzymes such as ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 .

Méthodes De Préparation

VH032-PEG1-N3 est synthétisé par une série de réactions chimiques impliquant le ligand von Hippel-Lindau et un lieur de polyéthylène glycol. La synthèse implique l'incorporation d'un groupe azide, qui permet au composé de subir des réactions de cycloaddition azide-alcyne catalysées par le cuivre avec des molécules contenant des groupes alcyne. . Les méthodes de production industrielle pour VH032-PEG1-N3 ne sont pas largement documentées, mais il est généralement synthétisé dans des laboratoires de recherche pour des études scientifiques.

Analyse Des Réactions Chimiques

VH032-PEG1-N3 subit plusieurs types de réactions chimiques, notamment :

Cycloaddition azide-alcyne catalysée par le cuivre (CuAAC) : Cette réaction implique le groupe azide dans VH032-PEG1-N3 réagissant avec des molécules contenant des alcynes pour former un cycle triazole.

Cycloaddition azide-alcyne à contrainte favorisée (SPAAC) : Cette réaction se produit avec des molécules contenant des groupes dibenzocyclooctyne ou bicyclononyne.

Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs de cuivre et les molécules contenant des alcynes. Les principaux produits formés à partir de ces réactions sont des conjugués liés au triazole, qui sont utiles dans diverses applications biochimiques .

Applications de la recherche scientifique

VH032-PEG1-N3 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif de chimie clic pour la synthèse de molécules complexes et de conjugués.

Biologie : VH032-PEG1-N3 est utilisé dans la technologie PROTAC pour cibler et dégrader des protéines spécifiques au sein des cellules.

Mécanisme d'action

VH032-PEG1-N3 exerce ses effets par le biais du système ubiquitine-protéasome. Le ligand von Hippel-Lindau dans le composé se lie à la ligase E3 von Hippel-Lindau, qui est une enzyme essentielle du système ubiquitine-protéasome. Cette liaison recrute des substrats tels que le facteur inductible par l'hypoxie pour l'ubiquitination et la dégradation protéasomique subséquente . Le lieur de polyéthylène glycol facilite la conjugaison du ligand aux protéines cibles, permettant la dégradation ciblée de protéines spécifiques au sein des cellules .

Comparaison Avec Des Composés Similaires

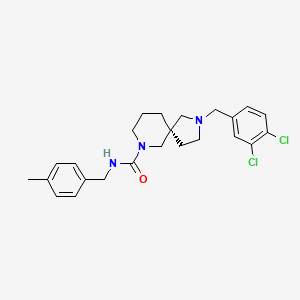

VH032-PEG1-N3 est unique en raison de l'incorporation du ligand von Hippel-Lindau et de son utilisation dans la technologie PROTAC. Des composés similaires comprennent :

VH032-PEG3-N3 : Ce composé possède un lieur de polyéthylène glycol à trois unités au lieu d'un lieur à une unité.

VH032-cyclopropane-F : Ce composé incorpore un groupe cyclopropane au lieu d'un lieur de polyéthylène glycol.

VH032-amine : Ce composé a une poignée fonctionnelle amine pour la conjugaison aux protéines cibles.

Ces composés similaires partagent le ligand von Hippel-Lindau, mais diffèrent dans leurs structures de lieur et leurs groupes fonctionnels, ce qui peut affecter leurs applications spécifiques et leur efficacité dans la dégradation ciblée des protéines.

Propriétés

IUPAC Name |

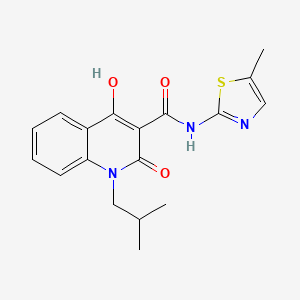

(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCURZJBLHZABY-ZRCGQRJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

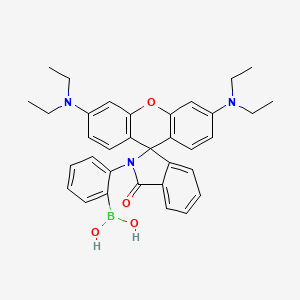

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)

![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)